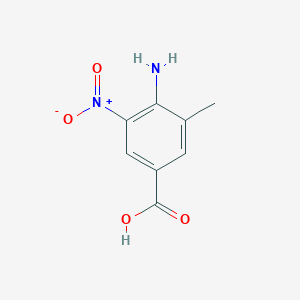

4-Amino-3-methyl-5-nitrobenzoic acid

Übersicht

Beschreibung

“4-Amino-3-methyl-5-nitrobenzoic acid” is a compound useful in organic synthesis . It has a molecular formula of CHNO and an average mass of 196.160 Da .

Synthesis Analysis

The synthesis of this compound can be achieved through a simple Fischer esterification reaction . This process is designed as an experiment for use in an introductory organic chemistry course. The compound was synthesized as a one-pot reaction within 30 min to 16 h, with 1 h producing a workable yield .Molecular Structure Analysis

The molecular structure of “4-Amino-3-methyl-5-nitrobenzoic acid” is represented by the Inchi Code: 1S/C8H8N2O4/c1-4-2-5 (8 (11)12)3-6 (7 (4)9)10 (13)14/h2-3H,9H2,1H3, (H,11,12) . The molecular weight of the compound is 196.16 .Chemical Reactions Analysis

Nitro compounds like “4-Amino-3-methyl-5-nitrobenzoic acid” can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-3-methyl-5-nitrobenzoic acid” include a boiling point of 393.7±37.0 °C . Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R .Wissenschaftliche Forschungsanwendungen

Synthesis of Coordination Complexes

4-Amino-3-methyl-5-nitrobenzoic acid is utilized in the synthesis of one-dimensional (1D) lanthanide coordination complexes . These complexes have potential applications in materials science due to their unique magnetic and optical properties .

Organic Chemistry Education

This compound is used in educational settings, such as in introductory organic chemistry courses . It serves as a reagent in simple Fischer esterification reactions, demonstrating practical applications of organic synthesis techniques .

Research and Development

In research laboratories, 4-Amino-3-methyl-5-nitrobenzoic acid may be used as a building block for the development of more complex organic molecules. Its nitro group can undergo various chemical reactions, making it a versatile reagent for synthetic chemists .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-amino-3-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-4-2-5(8(11)12)3-6(7(4)9)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGYCJNEAUXQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-methyl-5-nitrobenzoic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2944156.png)

![1-(4-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2944157.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B2944159.png)

![Methyl 7-(methylthio)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B2944164.png)

![Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2944166.png)

![N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)isonicotinohydrazide](/img/structure/B2944169.png)

![benzo[d]thiazol-2-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2944172.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-2-yl)propan-2-yl)urea](/img/structure/B2944174.png)

![6-Benzyl-2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2944178.png)